4,5-Dimethyl-2-phenylpyrimidine
Description
Properties
CAS No. |
111921-74-5 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenylpyrimidine |
InChI |
InChI=1S/C12H12N2/c1-9-8-13-12(14-10(9)2)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
IRMKFYLMLNITBW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CN=C(N=C1C)C2=CC=CC=C2 |
Synonyms |
Pyrimidine, 4,5-dimethyl-2-phenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Halogenated Pyrimidines
- 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline (EP 4,374,877 A2):
This compound features dichloro and trifluoromethyl substituents. The electron-withdrawing nature of Cl and CF₃ groups increases electrophilicity at the pyrimidine core, enhancing reactivity in cross-coupling reactions. Its LCMS data (m/z 299 [M+H]⁺) and HPLC retention time (0.82 minutes) suggest higher polarity compared to 4,5-Dimethyl-2-phenylpyrimidine due to the aniline and CF₃ groups .
B. Amino- and Chloro-Substituted Pyrimidines
- 2-Chloro-6-methylpyrimidine-4,5-diamine (CAS 63211-98-3):
With a similarity score of 0.88, this analog replaces the phenyl group with chlorine and adds amine groups. The chloro group facilitates nucleophilic substitution, while the amines enable hydrogen bonding, making it suitable for coordination chemistry or as a precursor in drug synthesis .
Heterocyclic Systems with Fused Rings
- 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 144205-23-2):
This fused pyrazolo-pyrimidine system exhibits enhanced aromatic stability due to the conjugated π-system. The methyl and phenyl groups mirror substitutions in this compound, but the fused ring system may alter solubility and biological target selectivity, as seen in kinase inhibitor studies .
Comparative Data Table
*Calculated based on formula C₁₂H₁₂N₂.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-Dimethyl-2-phenylpyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation reactions using substituted pyrimidine precursors. Key reagents include β-diketones or enaminones with phenylacetonitrile derivatives under acidic or basic conditions. For example, refluxing in ethanol with ammonium acetate as a catalyst can yield 40–60% purity. Optimization involves adjusting molar ratios (e.g., 1:1.2 for diketone to nitrile) and reaction time (8–12 hours) .
- Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution).
Q. How can structural integrity and purity of this compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Confirm methyl groups at δ 2.3–2.5 ppm (¹H NMR) and aromatic protons at δ 7.2–7.8 ppm.
- IR : Look for C=N stretches near 1600 cm⁻¹ and C-H bending for methyl groups at 1380–1450 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 200–202 (EI-MS) .
- Purity Check : HPLC with a C18 column (acetonitrile/water, 70:30) to achieve >95% purity.
Advanced Research Questions
**What strategies resolve discrepancies in reported biological activity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
